molecular formula C8H5BF6O2 B130353 2,4-Bis(trifluoromethyl)phenylboronic acid CAS No. 153254-09-2

2,4-Bis(trifluoromethyl)phenylboronic acid

Cat. No.: B130353
CAS No.: 153254-09-2
M. Wt: 257.93 g/mol
InChI Key: WLYPBMBWKYALCG-UHFFFAOYSA-N
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Description

2,4-Bis(trifluoromethyl)phenylboronic acid is a useful research compound. Its molecular formula is C8H5BF6O2 and its molecular weight is 257.93 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalytic Applications

2,4-Bis(trifluoromethyl)phenylboronic acid has been found to be an effective catalyst in various chemical reactions. For instance, it catalyzes the dehydrative amidation between carboxylic acids and amines, playing a crucial role in accelerating amidation and facilitating α-dipeptide synthesis (Wang, Lu, & Ishihara, 2018). Moreover, it has been used as a catalyst in [4 + 3] cycloaddition reactions, enabling the preparation of cyclohepta[b]benzofurans and cyclohepta[b]indoles (Cao, Bian, & Zheng, 2015).

Material Synthesis

This compound plays a role in the synthesis of novel materials. For example, it has been used in the synthesis of star-shaped imide compounds containing electron-donating or electron-withdrawing side groups (Jeon & Yoon, 2012). Additionally, 2,4-bis(trifluoromethyl)phenylboronic esters, derived from this acid, have been applied as protective groups for diols in various organic transformations, illustrating its versatility in synthetic chemistry (Shimada et al., 2019).

Supramolecular Chemistry

In the field of supramolecular chemistry, this compound has been involved in the formation of rotaxanes through multicomponent self-assembly processes (Christinat, Scopelliti, & Severin, 2008). These rotaxanes have been characterized by X-ray crystallography, highlighting the compound's utility in creating complex molecular architectures.

Analytical Chemistry

In analytical chemistry, derivatives of this compound, such as 3,5-bis(trifluoromethyl)phenylboronic acid, have been utilized in gas chromatography as derivatizing reagents for halides, demonstrating its application in enhancing analytical methods (Yazdi & Stephen, 1992).

Tribology

In tribology, a study focused on a novel long-chain alkyl phenylboronic acid ester containing a heterocyclic compound derived from this compound. This ester showed outstanding hydrolytic stability and promising tribological properties, suggesting potential applications in lubrication and wear protection (Li et al., 2014).

Safety and Hazards

2,4-Bis(trifluoromethyl)phenylboronic acid is considered hazardous. It can cause skin irritation and serious eye irritation. In case of contact with skin or eyes, it’s recommended to wash off immediately with soap and plenty of water. If symptoms persist, seek medical attention .

Properties

IUPAC Name

[2,4-bis(trifluoromethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BF6O2/c10-7(11,12)4-1-2-6(9(16)17)5(3-4)8(13,14)15/h1-3,16-17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLYPBMBWKYALCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)C(F)(F)F)C(F)(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BF6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20382198
Record name 2,4-Bis(trifluoromethyl)phenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20382198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153254-09-2
Record name 2,4-Bis(trifluoromethyl)phenylboronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=153254-09-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Bis(trifluoromethyl)phenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20382198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 2,4-Bis(trifluoromethyl)phenylboronic acid an effective catalyst for dehydrative amidation?

A1: Research suggests that the effectiveness of this compound in dehydrative amidation stems from its unique structural features. Specifically, the ortho-substituent on the phenyl ring plays a crucial role []. It prevents amines from coordinating to the boron atom of the active catalytic species, a 2:2 mixed anhydride. This lack of coordination accelerates the amidation reaction [].

Q2: What is the proposed mechanism of action for this compound in catalyzing dehydrative amidation reactions?

A2: Mechanistic studies indicate that this compound likely forms a 2:2 mixed anhydride, which serves as the active catalytic species []. This mixed anhydride facilitates the reaction between carboxylic acids and amines, leading to the formation of amides with water as a byproduct.

Q3: Beyond simple amide synthesis, are there other applications for this compound as a catalyst?

A3: Yes, this compound has demonstrated efficacy in catalyzing the formation of α-peptide bonds [], highlighting its potential utility in peptide synthesis.

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